molecular formula C8H6F2O2 B027394 2,5-Difluoro-4-methylbenzoic acid CAS No. 103877-80-1

2,5-Difluoro-4-methylbenzoic acid

Cat. No. B027394
M. Wt: 172.13 g/mol
InChI Key: PWWMQUUDAAWEBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,5-Difluoro-4-methylbenzoic acid and related compounds involves several key methods. One approach for synthesizing halogenated benzoic acids, like 2,4,5-trifluorobenzoic acid, employs microflow processes for efficient and high-purity outcomes, illustrating the potential pathways for synthesizing the 2,5-difluoro derivative (Deng et al., 2015). Another method details the synthesis of 4-chloro-2,5-difluorobenzoic acid from 2,5-difluoroaniline, showcasing the versatility in creating halogenated benzoic acids which could be adapted for 2,5-difluoro-4-methylbenzoic acid (Hao-yu, 2011).

Molecular Structure Analysis

Molecular structure analysis of difluorobenzoic acids, like 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid, provides insight into the conformations, vibrational frequencies, and electronic properties through techniques such as FT-IR, FT-Raman, UV spectroscopy, and quantum chemical calculations (Karabacak et al., 2011). These analyses are essential for understanding the reactive behavior and properties of 2,5-Difluoro-4-methylbenzoic acid.

Chemical Reactions and Properties

Chemical reactions involving difluorobenzoic acids, such as the synthesis and reactions of 4-sulpho-2,3,5,6-tetrafluorobenzoic acid, demonstrate the compound's reactivity and potential for further chemical transformations (Fielding & Shirley, 1992). These studies lay the groundwork for understanding the chemical behavior of 2,5-Difluoro-4-methylbenzoic acid.

Physical Properties Analysis

The physical properties of difluorobenzoic acids, including melting points, boiling points, solubility in various solvents, and crystalline structures, can be inferred from the detailed structural and spectroscopic characterization of compounds like 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid. These characterizations are crucial for practical handling and application in synthesis (Karabacak et al., 2011).

Scientific Research Applications

  • Synthesis of Covalently Labeled Biopolymers : 2,5-dioxopyrrolidin-1-yl-4-(3-hydroxy-6-oxo-6H-xanthen-9-yl)-3-methylbenzoate, a related compound, is effective in synthesizing stable covalently labeled biopolymers with excellent yields (Crovetto et al., 2008).

  • Microflow Process for Synthesizing Fluorobenzoic Acids : A microflow process for the synthesis of 2,4,5-trifluorobenzoic acid, a closely related compound, offers high yield and purity, beneficial for pharmaceutical and material science applications (Deng et al., 2015).

  • Host-Guest Complexes in Molecular Recognition : 3,5-Dinitro-4-methylbenzoic acid acts as a host for encapsulating other molecules, demonstrating the potential for creating targeted molecular structures (Pedireddi et al., 1998).

  • Biological Material Analysis : A water-soluble aromatic disulfide derivative of methylbenzoic acid is utilized for determining sulfhydryl groups in biological materials, indicating its potential in biochemical analyses (Ellman, 1959).

  • Thermodynamics of Ionization : Fluorobenzoic acids, including 2,5-Difluoro-4-methylbenzoic acid, show significant differences in ionization entropies compared to methylbenzoic acids, which is critical in understanding chemical reactions and processes (Strong et al., 1987).

  • Photocatalytic Environmental Applications : The degradation of 4-methylbenzoic acid using photocatalytic processes demonstrates potential applications in reducing environmental pollution (Khodami & Nezamzadeh-Ejhieh, 2015).

  • Solubility in Supercritical Carbon Dioxide : The solubility characteristics of fluorobenzoic acid isomers in supercritical carbon dioxide provide insights into the properties of these compounds, relevant to industrial applications (Higashi et al., 2005).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H315, H319, H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, and wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

2,5-difluoro-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWMQUUDAAWEBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20545983
Record name 2,5-Difluoro-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluoro-4-methylbenzoic acid

CAS RN

103877-80-1
Record name 2,5-Difluoro-4-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103877-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Difluoro-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Difluoro-4-methylbenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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